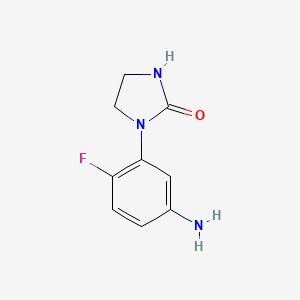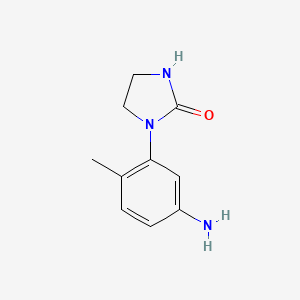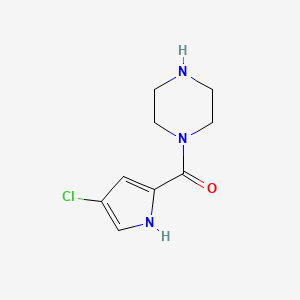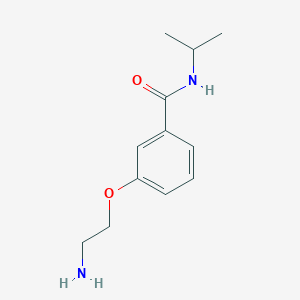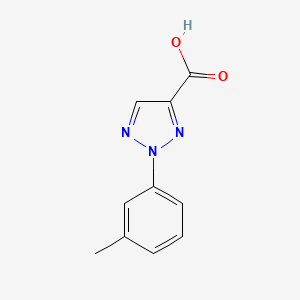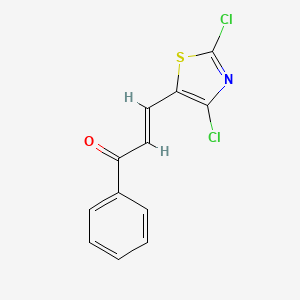
3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one
Vue d'ensemble
Description
“3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 3,4-disubstituted triazolethioles with 2-bromoacetophenones gave ((3,4-disubstituted-1,2,4-triazole-3-yl)thio)-1-phenyl-ethanones .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the reaction of 3,4-disubstituted triazolethioles with 2-bromoacetophenones resulted in ((3,4-disubstituted-1,2,4-triazole-3-yl)thio)-1-phenyl-ethanones .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(2,4-Dichloro-1,3-thiazol-5-yl)ethanamine, have been reported. It has a molecular weight of 197.09 g/mol and is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Applications De Recherche Scientifique
Spectroscopic and Quantum Chemical Studies
- 3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one and related compounds have been the subject of extensive spectroscopic and quantum chemical analyses. These studies include the recording and analysis of FT-IR and FT-Raman spectra, which provide insights into the molecular structure and vibrational characteristics of these compounds (Jayasudha, Balachandran, & Narayana, 2020).
Antimicrobial and Antifungal Activity
- Research has shown that derivatives of 3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one possess significant antimicrobial and antifungal properties. These properties have been evaluated through in vitro antimicrobial testing, revealing the potential of these compounds in the development of new antibacterial and antifungal agents (Mistry, Desai, & Desai, 2016).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the interaction of these compounds with various biological targets. These studies help in predicting the biological activity and potential therapeutic applications of these compounds. The interactions with specific proteins, hydrogen bonds, and binding energies are crucial for their biological functions (Viji et al., 2020).
Synthesis and Structural Characterization
- The synthesis and structural characterization of derivatives of this compound have been a focal point of research. Techniques like NMR, LCMS, and X-ray diffraction have been employed to elucidate their molecular structures, which is vital for understanding their chemical properties and potential applications (Salian, Narayana, & Sarojini, 2017).
Computational and Theoretical Chemistry
- Computational methods, including density functional theory (DFT), have been used to study these compounds. These methods allow for the prediction of electronic structures, molecular orbitals, and reactivity descriptors, contributing to a deeper understanding of their chemical behavior and potential reactivity (Ling et al., 2008).
Potential Pharmaceutical Applications
- The unique properties of these compounds, especially their antimicrobial activity, have drawn attention to their potential use in pharmaceutical applications. Their ability to inhibit various microorganisms suggests possible roles in developing new therapeutic agents (Holla, Bhat, & Shetty, 2003).
Orientations Futures
The future directions for research on “3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Thiazole derivatives have shown a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, these compounds could be promising candidates for the development of new therapeutic agents.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichloro-1,3-thiazol-5-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NOS/c13-11-10(17-12(14)15-11)7-6-9(16)8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZUGCMJDJWLK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(N=C(S2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(N=C(S2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)

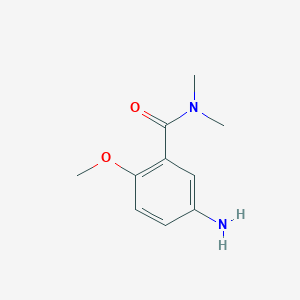
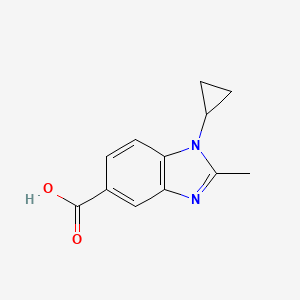
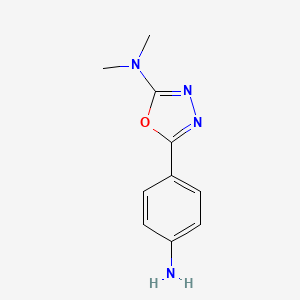
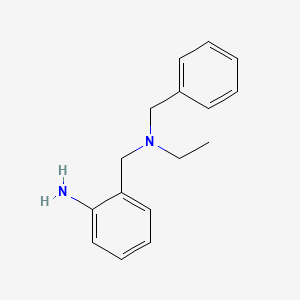

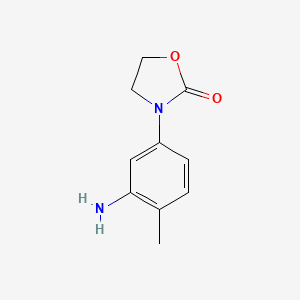
![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)
